ethyl 4-(3-methanesulfonylbenzamido)benzoate
Description
Ethyl 4-(3-methanesulfonylbenzamido)benzoate is a benzoate ester derivative featuring a 4-benzamido backbone substituted with a methanesulfonyl group at the 3-position of the benzamide ring.
Properties
IUPAC Name |
ethyl 4-[(3-methylsulfonylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-17(20)12-7-9-14(10-8-12)18-16(19)13-5-4-6-15(11-13)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYTVVMDPREQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methanesulfonylbenzamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(3-methanesulfonylbenzamido)benzoic acid.
Esterification: The intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methanesulfonylbenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-(3-methanesulfonylbenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methanesulfonylbenzamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolism.
Comparison with Similar Compounds
Antimicrobial SABA Derivatives
Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Structural Features: Contains a sulfonylamino group with chloro and phenylcarbamoyl substituents.
- Activity : Exhibits antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) .
- Comparison : The methanesulfonyl group in the target compound may enhance polarity compared to SABA1’s chloro-phenylcarbamoyl substituents. This could alter membrane permeability or target binding, though antimicrobial efficacy requires experimental validation.
ALR2 Enzyme Inhibitors
Compounds : Ethyl 4-[2-(2-fluorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (3j) and analogs
Resin Co-Initiators
Compound: Ethyl 4-(dimethylamino)benzoate
- Structural Features: Dimethylamino substituent at the 4-position.
- Activity : Enhances resin curing efficiency (higher degree of conversion and superior physical properties compared to methacrylate-based initiators) .
- Comparison: The methanesulfonyl group in the target compound is more electronegative than dimethylamino, which could reduce basicity and alter reactivity in polymerization processes.
Agrochemical Benzoate Esters
Compounds : Metsulfuron methyl ester, Ethametsulfuron methyl ester
- Structural Features : Triazine-linked sulfonylurea groups.
- Activity : Herbicidal action via acetolactate synthase inhibition .
- Comparison : The target compound’s methanesulfonylbenzamido group lacks the triazine moiety critical for herbicidal activity, suggesting divergent applications.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Structural Influence: The methanesulfonyl group’s electronegativity and steric bulk may enhance binding to polar enzyme pockets or improve material stability compared to dimethylamino or chloro substituents.
- Data Limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence. Further studies on synthesis, crystallography (e.g., using SHELX software ), and bioactivity assays are needed.
Biological Activity
Ethyl 4-(3-methanesulfonylbenzamido)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate ester linked to a methanesulfonylbenzamido moiety. This structure is significant as it influences the compound's interaction with biological targets. The sulfonyl and amido groups are particularly important for forming hydrogen bonds, which can enhance binding affinity to various enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens through disruption of cellular processes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Studies
Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Studies
In a study examining its anti-inflammatory properties, the compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
Antioxidant Studies
The antioxidant capacity was evaluated using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that this compound effectively reduced oxidative stress markers in cellular models.
Case Studies
- Gastroprotective Activity : A study investigated the gastroprotective effects of this compound in a rat model. The compound was administered prior to ethanol-induced gastric mucosal injury. Results showed significant protection against mucosal lesions, attributed to increased mucus secretion and enhanced superoxide dismutase (SOD) activity, alongside reduced malondialdehyde (MDA) levels .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using the MTT assay on WRL68 liver cells. The compound exhibited an IC50 greater than 100 µg/mL, indicating low toxicity at therapeutic concentrations .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-methanesulfonylbenzamido)benzoate | Similar benzoate structure with different sulfonyl position | Antimicrobial and anti-inflammatory |
| Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene]acetates | Different functional groups but similar benzamide backbone | Varies widely based on specific structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
